molecular formula C20H44ClN B1290105 N,N-Dimethyl-N-nonylnonan-1-aminium chloride CAS No. 23375-64-6

N,N-Dimethyl-N-nonylnonan-1-aminium chloride

Cat. No.: B1290105
CAS No.: 23375-64-6
M. Wt: 334 g/mol
InChI Key: HVYWKMOFNCCLAL-UHFFFAOYSA-M
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Description

Synthesis Analysis

While specific synthesis methods for “N,N-Dimethyl-N-nonylnonan-1-aminium chloride” were not found, a general method for the synthesis of N-substituted ureas (which could potentially be applied to this compound) involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Chemical Reactions Analysis

Amines, such as “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .

Scientific Research Applications

N,N-Dimethyl-N-nonylnonan-1-aminium chloride has been extensively studied and has been found to have many scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals and organic compounds, as a reagent in the study of enzyme activity, and as a surfactant in the study of biochemical and physiological processes. It has also been used as a reagent in the synthesis of polymers and other materials, and as a catalyst in the synthesis of nanomaterials.

Mechanism of Action

N,N-Dimethyl-N-nonylnonan-1-aminium chloride has a unique mechanism of action due to its quaternary ammonium structure. The positively charged nitrogen atom is surrounded by four alkyl groups, which are able to interact with molecules in the surrounding environment. This interaction is believed to be responsible for the catalytic and surfactant properties of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective surfactant, which means that it can reduce the surface tension of water and other aqueous solutions. It has also been found to have antifungal, antibacterial, and antiviral properties. Additionally, this compound has been shown to have an inhibitory effect on a number of enzymes, including proteases and phosphatases.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-N-nonylnonan-1-aminium chloride has several advantages and limitations for laboratory experiments. One of the major advantages of using this compound is that it is a relatively stable compound, which makes it easy to store and transport. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, this compound is also a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of N,N-Dimethyl-N-nonylnonan-1-aminium chloride in scientific research. One potential direction is the use of this compound in the synthesis of novel materials, such as polymers and nanomaterials. Another potential direction is the use of this compound in the study of enzyme activity and in the development of new drugs and treatments. Additionally, this compound could be used in the study of biochemical and physiological processes, such as the study of cell signaling pathways. Finally, this compound could be used in the development of new catalysts and surfactants for use in a variety of laboratory experiments.

Synthesis Methods

N,N-Dimethyl-N-nonylnonan-1-aminium chloride can be synthesized from a variety of starting materials, including alkyl halides and amines. The most common method of synthesis is the Mannich reaction, which involves the reaction of an alkyl halide with an amine in the presence of formaldehyde. This reaction produces a quaternary ammonium salt, which is then treated with a base to form this compound. Other methods of synthesis include the reaction of a dialkyl sulfate with an amine, the reaction of an alkyl halide with an amine in the presence of an acid catalyst, and the reaction of an alkyl halide with an amine in the presence of a base catalyst.

Properties

IUPAC Name

dimethyl-di(nonyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-15-17-19-21(3,4)20-18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWKMOFNCCLAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+](C)(C)CCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624629
Record name N,N-Dimethyl-N-nonylnonan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23375-64-6
Record name N,N-Dimethyl-N-nonylnonan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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